Methyl2-(5-methylquinolin-8-yl)acetate
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Overview
Description
Methyl 2-(5-methylquinolin-8-yl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline ring system substituted with a methyl group at the 5-position and an ester functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methylquinolin-8-yl)acetate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by esterification. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent esterification .
Industrial Production Methods
Industrial production of methyl 2-(5-methylquinolin-8-yl)acetate may involve large-scale batch or continuous flow processes. These processes often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylquinolin-8-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-(5-methylquinolin-8-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other materials
Mechanism of Action
The mechanism of action of methyl 2-(5-methylquinolin-8-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetate: Similar structure with additional oxadiazole and thioether groups.
Ethyl 2-(5-methylquinolin-8-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(5-methylquinolin-8-yl)acetate is unique due to its specific substitution pattern on the quinoline ring and its ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(5-methylquinolin-8-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-9-5-6-10(8-12(15)16-2)13-11(9)4-3-7-14-13/h3-7H,8H2,1-2H3 |
InChI Key |
ZSGQKCCLNJWHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
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